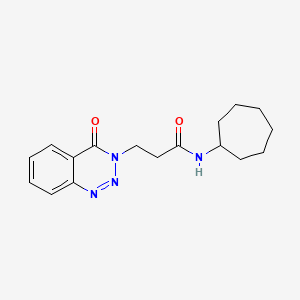

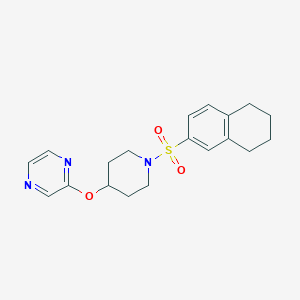

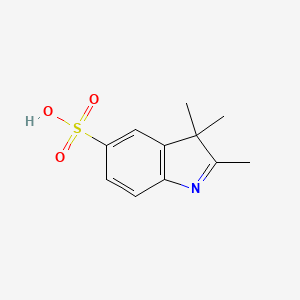

4-氯-2-(1-甲基-2,3-二氢-1H-1,3-苯并二氮-2-基亚甲基)-3-氧代丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile and related compounds involves several key chemical reactions. One method utilized nitriles in organic synthesis to create new benzothiazole derivatives, showing the compound's potential for generating a variety of chemical structures (Zaki et al., 2006). Another approach involved one-pot, simple, and facile synthesis techniques to efficiently produce derivatives in excellent yields, highlighting the compound's versatility and the efficiency of its synthesis processes (Nassiri, 2023).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized by various spectroscopic techniques. Studies have detailed the compound's structure through methods such as NMR, IR, EI-MS, and elemental analyses, providing comprehensive insights into its molecular configuration and contributing to a deeper understanding of its chemical behavior (Nassiri, 2023).

Chemical Reactions and Properties

The reactivity and chemical properties of 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile have been explored through its reactions with various agents. For example, it has been used as a precursor for synthesizing several new benzothiazole derivatives, reacting with aniline, hydrazine hydrate, ethanolamine, and ethyl glycinate hydrochloride (Zaki et al., 2006). These reactions underscore the compound's utility in synthesizing a wide range of chemical entities, demonstrating its importance in organic synthesis.

科学研究应用

杂环化合物的合成

4-氯-2-(1-甲基-2,3-二氢-1H-1,3-苯并二氮杂-2-基)-3-氧代丁腈已被用于合成各种杂环化合物。这包括新苯并噻唑衍生物的形成,如Zaki等人(2006)所示,其中化合物2与苯胺和水合肼等试剂反应,生成苯并噻唑衍生物(Zaki, Fadda, Samir, & Amer, 2006)。Khilya等人(2011)通过涉及唑基乙腈的反应探索了2-杂环基-2-(四氢呋喃-2-基)丙腈的合成,从而开发了这些化合物的制备有效方法(Khilya, Volovnenko, Turov, Zubatyuk, Shishkin, & Volovenko, 2011)。

吡咯衍生物的开发

这种化合物也在吡咯衍生物的制备中起着重要作用。Tverdokhlebov等人(2007)通过其与一级胺的反应,展示了制备2-(1-取代-2-氨基-4,5-二氢-4-氧代吡咯-3-基)-1,3-二甲基苯并咪唑和-3-甲基苯并噻唑氯化物的方法。这些衍生物被证明是2-氨基吡咯-3-羰基醛的合成等效物,表明它们在各种合成应用中的潜力(Tverdokhlebov, Denisenko, Tolmachev, & Volovenko, 2007)。

抗癌药物合成

在药物化学领域,这种化合物已被用于合成具有潜在抗癌特性的衍生物。Yılmaz等人(2015)从4-氯-N-(2-甲基-2,3-二氢吲哚-1-基)-3-磺胺基苯甲酰胺(印度帕胺)合成了衍生物,在黑色素瘤细胞系中展示了显著的促凋亡活性,表明其在癌症治疗研究中的潜力(Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015)。

香豆素衍生物的合成

Dekić等人(2007)使用4-氯-2-氧代-2H-香豆素-3-碳腈合成了新的香豆素衍生物。这些反应在催化条件下进行,产生了具有潜在应用价值的新化合物(Dekić, Dekić, Vučić, Dekić, & Dekic, 2007)。

抗氧化剂和抗微生物药物的合成

进一步的应用包括合成具有抗氧化和抗微生物特性的化合物。例如,Gouda(2012)探索了具有显著抗氧化活性的吡唑吡啶衍生物的合成(Gouda, 2012)。Horishny和Matiichuk(2020)合成了用于抗微生物活性评估的衍生物,显示对革兰氏阳性细菌的有效性(Horishny & Matiichuk, 2020)。

心脏保护应用

Drapak等人(2019)合成了2-芳基亚咪唑-1,3-噻唑衍生物,在体内展示了中等至高的心脏保护作用,表明其在心血管药物开发中的潜力(Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019)。

属性

IUPAC Name |

(Z)-4-chloro-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-16-10-5-3-2-4-9(10)15-12(16)8(7-14)11(17)6-13/h2-5,17H,6H2,1H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILXDFKUQCMPO-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=C(CCl)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C(/CCl)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

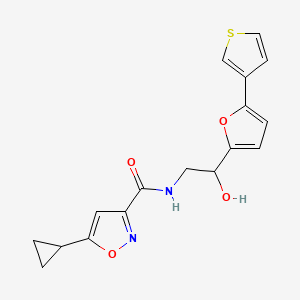

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

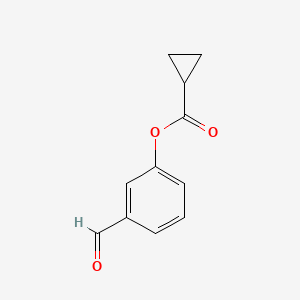

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

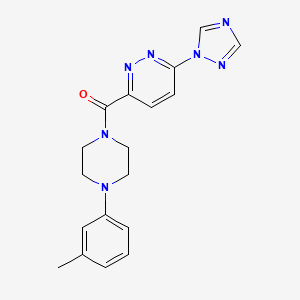

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)